An In-Depth Technical Guide to the Chemical and Pharmacological Profile of 3,4-Methylenedioxycathinone (BK-MDA)
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of 3,4-Methylenedioxycathinone (BK-MDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxycathinone (MDC), commonly known by synonyms such as BK-MDA, βk-MDA, and Nitrilone, is a synthetic stimulant of the cathinone (B1664624) and phenethylamine (B48288) classes.[1][2] Structurally, it is the β-keto analogue of 3,4-methylenedioxyamphetamine (MDA), a well-known entactogen and psychedelic.[2] First patented in 1996 as a potential antidepressant and antiparkinsonian agent, BK-MDA has primarily emerged as a designer drug, valued in recreational settings for its stimulant and empathogenic effects.[2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for BK-MDA, intended for a scientific audience engaged in research and drug development.
Chemical Structure and Properties
BK-MDA is characterized by a phenethylamine core with a ketone group at the beta position of the side chain, and a methylenedioxy group attached to the phenyl ring. This substitution pattern is crucial for its interaction with monoamine transporters.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one[1] |
| Synonyms | BK-MDA, βk-MDA, MDC, 3,4-Methylenedioxycathinone, Nitrilone, Amylone[1][2] |
| CAS Number | 80535-73-5[1] |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| InChI Key | XDEZOLVDJWWXRG-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3] |
Pharmacology
BK-MDA functions as a monoamine releasing agent, specifically a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] Its mechanism of action involves the reversal of the normal function of the monoamine transporters (MATs): the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[4] This leads to an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission.[4]
Quantitative Pharmacological Data
Monoamine Transporter Inhibition by Methylone (βk-MDMA):
| Transporter | IC50 (μM) |
| Dopamine Transporter (DAT) | 4.82[5] |
| Serotonin Transporter (SERT) | Not explicitly stated, but methylone has a DAT/SERT ratio of 3.3[6] |
| Norepinephrine Transporter (NET) | Not explicitly stated |
Note: This data is for methylone and should be considered an approximation for BK-MDA.
Metabolism
The metabolism of BK-MDA is understood through the metabolic pathways of its N-methylated precursor, methylone. BK-MDA itself is a primary metabolite of methylone via N-demethylation.[4] The metabolism of cathinones generally proceeds through N-dealkylation, β-ketone reduction, and modifications to the aromatic ring.[7]
The primary metabolic pathways involving BK-MDA are illustrated in the following diagram.
Metabolic pathway of Methylone leading to BK-MDA.
Experimental Protocols
Synthesis of 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one (BK-MDA)
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [6]
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Sample Preparation: Dilute the analyte to approximately 1 mg/mL and perform a base extraction into chloroform.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (30m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 300°C at a rate of 25°C/min.
-
Hold at 300°C for 9 minutes.
-
-
Injection: 1 µL injection with a split ratio of 20:1.
-
MS Parameters: Scan mode with a mass range of 30-550 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [6]
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterium (B1214612) oxide (D₂O).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Parameters:
-
Spectral width: -3 to 13 ppm.
-
Pulse angle: 90°.
-
Delay between pulses: 45 seconds.
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Signaling Pathways
As a monoamine releasing agent, BK-MDA's primary action is at the presynaptic terminal of monoaminergic neurons. The following diagram illustrates the generalized signaling pathway.
Generalized signaling pathway of BK-MDA.
Conclusion
3,4-Methylenedioxycathinone (BK-MDA) is a psychoactive substance with a clear mechanism of action as a monoamine releasing agent. While its chemical structure and qualitative pharmacological effects are well-documented, there is a notable lack of specific quantitative data regarding its potency at monoamine transporters. The information provided in this guide, including data from the closely related compound methylone and established analytical protocols, serves as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully characterize the quantitative pharmacology and detailed metabolic fate of BK-MDA to better understand its potential therapeutic and toxicological implications.
References
- 1. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
